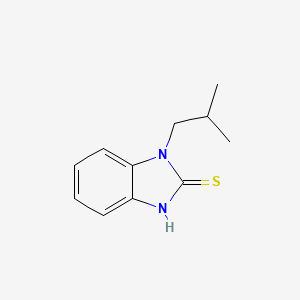

1-Isobutyl-1H-benzimidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isobutyl-1H-benzimidazole-2-thiol (IBT) is a small molecule with a wide range of applications in biochemistry and physiology. IBT is a highly versatile compound that has been used for a variety of research applications, including drug discovery, protein folding, and enzyme inhibition. IBT is also known as 1-isobutyl-2-thio-benzimidazole, 1-isobutyl-2-thio-1H-benzimidazole, and 1-isobutyl-2-thio-2H-benzimidazole.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

- 1-Isobutyl-1H-benzimidazole-2-thiol derivatives possess anti-inflammatory activities. The synthesis of these compounds involves William’s reaction, followed by molecular docking experiments against cox-2 enzyme, indicating their effectiveness in vivo for anti-inflammatory purposes (Ganji & Agrawal, 2020).

Synthesis Methods

- New synthesis methods for 2-thiolated benzimidazoles have been developed, starting from thiols and 1-azido-2-isocyanoarenes. These methods feature high functional group tolerance and are significant for the synthesis of benzimidazole-based compounds (Li & Lei, 2019).

Antimicrobial Activities

- Novel derivatives of 1-Isobutyl-1H-benzimidazole-2-thiol have been synthesized and exhibit significant antimicrobial activities against various microorganisms, including bacteria and fungi (Kaplancıklı et al., 2004).

Environmental Friendly Synthesis

- An environmentally benign synthesis method for benzimidazoline-2-thiones, including 1-Isobutyl-1H-benzimidazole-2-thiol, has been developed. This method features metal/ligand-free synthesis with excellent yield and short reaction time, making it environmentally friendly (Liu et al., 2017).

Corrosion Inhibition

- Benzimidazole derivatives, including 1-Isobutyl-1H-benzimidazole-2-thiol, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These studies include weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques (Yadav et al., 2013).

Cytotoxic Activities and DNA Binding

- Platinum(II) complexes with 2-substituted benzimidazole ligands, possibly including 1-Isobutyl-1H-benzimidazole-2-thiol, have been synthesized and evaluated for cytotoxic activities against human cervical cancer cell lines. These compounds also show significant interactions with plasmid DNA (Gozelle et al., 2019).

α-Amylase Activity Inhibition

- New benzimidazole derivatives, synthesized by reacting substituted phenacyl bromides with 1H-benzimidazole-2-thiols, show inhibitory potential against α-amylase. This suggests potential applications in diabetes management (Ullah et al., 2021).

Eigenschaften

IUPAC Name |

3-(2-methylpropyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)14/h3-6,8H,7H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEPCYZELSULEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutyl-1H-benzimidazole-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2625635.png)

![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)

![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)

![4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625644.png)

![3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2625646.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2625648.png)